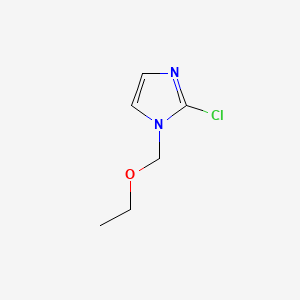
4-(4-methoxyphenoxy)benzenesulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C13H11ClO4S1. It has a molecular weight of 298.751. This compound is used in proteomics research2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(4-methoxyphenoxy)benzenesulfonyl Chloride. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals3.Molecular Structure Analysis
The InChI code for 4-(4-methoxyphenoxy)benzenesulfonyl Chloride is 1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H31. This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-(4-methoxyphenoxy)benzenesulfonyl Chloride.Physical And Chemical Properties Analysis
4-(4-methoxyphenoxy)benzenesulfonyl Chloride is a compound with a molecular weight of 298.751. The purity of the compound is typically around 95%1.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Applications
The compound and its derivatives are primarily used as intermediates in the synthesis of more complex molecules. For instance, the preparation of novel chiral compounds through reactions with benzimidazole or the development of new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides showcases its versatility in organic synthesis. These reactions often involve sulfonylation, showcasing the reagent's ability to introduce sulfonate groups into various molecular frameworks, leading to compounds with potential biological activity or material properties (Al–Douh, 2012), (Abbasi et al., 2019).
Material Science Applications
In materials science, derivatives of 4-(4-methoxyphenoxy)benzenesulfonyl chloride are used to modify the properties of materials. For example, the synthesis of new ferrocene-containing diamines and their use in epoxy resins demonstrate the compound's role in enhancing the properties of polymers, such as improving thermal stability or mechanical strength (Wright et al., 2001).
Catalysis and Polymerization
Catalysis
The compound has found applications in catalysis, particularly in the development of magnesium complexes incorporated by sulfonate phenoxide ligands. These catalysts have been effective in the ring-opening polymerization of cyclic esters, demonstrating the utility of sulfonate-containing compounds in polymer chemistry (Chen et al., 2010).
Polymer Science
In polymer science, derivatives of 4-(4-methoxyphenoxy)benzenesulfonyl chloride have been used as latent curing agents in epoxy resin systems, showcasing the compound's utility in adjusting the curing behavior and properties of polymers (Lei et al., 2015).
Safety And Hazards
This compound is corrosive1. Therefore, it’s important to handle it with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye/face protection.
Zukünftige Richtungen
As a compound used in proteomics research2, 4-(4-methoxyphenoxy)benzenesulfonyl Chloride may have potential applications in the study of proteins and their functions. However, more research is needed to fully understand its properties and potential uses.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and specific information.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKIJUPJYLXDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394932 |
Source


|
| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
CAS RN |
370065-09-1 |
Source


|
| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)


![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
